6-Acetamidonicotinic acid is a derivative of nicotinic acid, which is part of the vitamin B3 family. This compound is recognized for its potential biological activities and applications in medicinal chemistry. It is classified as an acetamido derivative of nicotinic acid, indicating that it contains an acetamido functional group attached to the pyridine ring.
6-Acetamidonicotinic acid can be synthesized from nicotinic acid through various chemical reactions. Nicotinic acid itself is widely available and can be sourced from commercial suppliers, such as Tokyo Chemical Industry Co., Ltd. and Sigma-Aldrich, which provide high-purity nicotinic acid for research purposes .
6-Acetamidonicotinic acid falls under the category of organic compounds, specifically heterocyclic compounds due to the presence of a nitrogen atom in its structure. It is also classified as a carboxylic acid derivative because of the carboxylic acid functional group present in its molecular structure.
The synthesis of 6-acetamidonicotinic acid typically involves the acylation of 6-aminonicotinic acid with acetic anhydride or acetyl chloride. The general reaction can be summarized as follows:
The reaction mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, leading to the formation of 6-acetamidonicotinic acid and the release of acetic acid (or hydrochloric acid if acetyl chloride is used). The purification can be achieved through recrystallization or chromatography techniques.
The molecular formula for 6-acetamidonicotinic acid is , and its structure features a pyridine ring with an acetamido group at the 6-position and a carboxylic acid group at the 3-position.
6-Acetamidonicotinic acid can participate in various chemical reactions typical for carboxylic acids and amides, including:
The reactivity of 6-acetamidonicotinic acid is influenced by both its functional groups. The acetamido group can engage in nucleophilic substitution reactions, while the carboxylic group can undergo typical reactions such as esterification and amidation.
The mechanism of action for 6-acetamidonicotinic acid may involve its role in metabolic pathways similar to those of nicotinic acid derivatives. It has been suggested that compounds like 6-acetamidonicotinic acid can act as inhibitors in metabolic cycles involving nicotinamide adenine dinucleotide (NAD) synthesis.
Research indicates that derivatives like 6-acetamidonicotinic acid may exert bacteriostatic effects by interfering with NAD metabolism, potentially leading to inhibition of bacterial growth . This suggests a mechanism where the compound affects cellular respiration and energy metabolism.
6-Acetamidonicotinic acid has several potential applications in scientific research:
6-Acetamidonicotinic acid is synthesized primarily through microbial enzymatic modification of nicotinic acid derivatives. In bacteria such as Pseudomonas and Burkholderia species, the compound arises as an intermediate during the degradation of substituted pyridines. The key enzymatic step involves the acetylation of 5-aminonicotinic acid by acyltransferases, utilizing acetyl-CoA as the donor. This reaction proceeds via a nucleophilic attack by the amino group on the carbonyl carbon of acetyl-CoA, forming a stable amide bond [2] [10].
Fungal pathways, particularly in Aspergillus nidulans, employ peroxisomal monooxygenases (e.g., HxnX) to hydroxylate nicotinic acid at the C6 position. The resulting 6-hydroxynicotinic acid is subsequently acetylated by cytosolic acetyltransferases. This process requires NADH and FAD as cofactors, with oxygen serving as the terminal electron acceptor. The acetyltransferase responsible exhibits high regioselectivity, exclusively targeting the C6 position due to steric constraints in its catalytic pocket [6].
Table 1: Enzymes Catalyzing 6-Acetamidonicotinic Acid Biosynthesis
Microorganism | Enzyme | Function | Cofactors |
---|---|---|---|
Burkholderia sp. | Acyltransferase | Acetylation of 5-aminonicotinic acid | Acetyl-CoA |
Aspergillus nidulans | HxnX monooxygenase | Hydroxylation of nicotinic acid | NADH, FAD, O₂ |
Pseudomonas sp. | Carboxylase | Decarboxylation of dihydroxy derivatives | ATP, Mg²⁺ |
Notably, bacterial degradation of 6-methylnicotinic acid involves hydroxylation at C2 prior to acetylation, demonstrating species-specific regioselectivity. This divergence underscores the metabolic flexibility of pyridine ring modification [10].
The biosynthesis of 6-acetamidonicotinic acid in fungi is governed by tightly coordinated gene clusters under hierarchical regulatory control. In Aspergillus nidulans, three genomic clusters (hxn1/VI, hxn2/VI, hxn3/I) spanning 11 genes encode the entire nicotinate degradation pathway. These clusters include:
The hxnR-encoded transcription factor activates expression upon induction by a nicotinate derivative. Induction requires nitrogen metabolite derepression mediated by the global regulator AreA, which binds GATA motifs in cluster promoters. Chromatin immunoprecipitation studies confirm that HxnR recruitment reduces repressive histone marks (H3K9me2/3) while increasing activating marks (H3K4me) at cluster loci. This dual epigenetic remodeling enables RNA polymerase II accessibility [6] [7].
Table 2: Gene Cluster Components in Aspergillus nidulans
Cluster | Genes | Protein Function | Regulatory Role |
---|---|---|---|
hxn1/VI | hxnS, hxnP | Hydroxylase, transporter | Substrate import/metabolism |
hxn2/VI | hxnX, hxnW | Monooxygenase, hydrolase | Ring modification |
hxn3/I | hxnM, hxnN | Transaminase, dehydrogenase | Downstream processing |
Bacterial systems exhibit analogous clustering, as observed in Burkholderia strain Mena 23/3-3c. Here, a 15-kb locus encodes a nicotinate hydroxylase with C2 specificity, a CoA-dependent acetyltransferase, and an ABC transporter. Quorum-sensing elements (e.g., luxI-type synthases) within the cluster synchronize expression with population density, optimizing substrate utilization [10].
Fungal and bacterial pathways for 6-acetamidonicotinic acid biosynthesis represent a striking case of convergent evolution. Although fungi and bacteria diverged >1.5 billion years ago, both lineages evolved analogous biochemical solutions to metabolize nicotinic acid derivatives:
Eukaryotic Pathway (Aspergillus nidulans):
Prokaryotic Pathway (Burkholderia spp.):
Despite identical chemical inputs (nicotinic acid, acetyl-CoA, O₂), the intermediates differ fundamentally. Fungi produce 5,6-dihydroxypiperidine-2-one—a novel compound unreported in bacteria—while bacteria generate 2,5-dihydroxypyridine. The enzymes show no sequence homology, with fungal HxnX sharing <25% identity to bacterial NicC monooxygenases. Structural analyses reveal convergent active-site architectures: Both enzymes position FAD within a β-barrel domain and utilize histidine-tyrosine dyads for substrate stabilization [6].
Table 3: Convergent Features of Nicotinate Metabolism
Feature | Fungal Pathway | Bacterial Pathway | Evolutionary Implication |
---|---|---|---|
Initial hydroxylation | C6 specificity (HxnX) | C2/C6 specificity (NicC) | Substrate accessibility |
Acetylation site | Cytosol | Membrane-associated | Subcellular compartmentalization |
Key intermediate | 5,6-Dihydroxypiperidine-2-one | 2,5-Dihydroxypyridine | Divergent ring modification |
Ring cleavage enzyme | α-Hydroxyglutaramate lyase | Succinate semialdehyde synthase | Independent gene recruitment |
This convergence likely stems from analogous selective pressures: the ubiquity of pyridine compounds in decaying biomass and the need to detoxify alkaloids. The eukaryotic pathway’s compartmentalization (peroxisomes vs. cytosol) enhances efficiency by segregating reactive intermediates, whereas bacterial operons optimize horizontal gene transfer [6] [10].
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